5-Ethoxy-4,5-dihydro-1,2-oxazole-3-carbohydrazide
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Overview
Description
5-Ethoxy-4,5-dihydro-1,2-oxazole-3-carbohydrazide is a chemical compound with the molecular formula C6H11N3O3. It belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxy-4,5-dihydro-1,2-oxazole-3-carbohydrazide typically involves the following steps:
Formation of 4,5-dihydro-1,2-oxazole ring: : This can be achieved through the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes.
Introduction of the ethoxy group: : The ethoxy group can be introduced via nucleophilic substitution reactions.
Conversion to carbohydrazide: : The final step involves the conversion of the oxazole ring to the carbohydrazide derivative through reaction with hydrazine.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 5-Ethoxy-4,5-dihydro-1,2-oxazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can convert the compound into its corresponding oxo derivatives.
Reduction: : Reduction reactions can reduce the oxazole ring to form dihydro derivatives.
Substitution: : Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like alkyl halides and amines can be used for substitution reactions.
Oxidation: : Formation of oxo derivatives.
Reduction: : Formation of dihydro derivatives.
Substitution: : Introduction of various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5-Ethoxy-4,5-dihydro-1,2-oxazole-3-carbohydrazide has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules.
Biology: : It has been studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: : Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: : It can be used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Ethoxy-4,5-dihydro-1,2-oxazole-3-carbohydrazide exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors, leading to biological responses.
Comparison with Similar Compounds
5-Ethoxy-4,5-dihydro-1,2-oxazole-3-carbohydrazide is similar to other oxazole derivatives, such as 2-ethyl-4,5-dihydro-1,2-oxazole and 4,5-dihydro-1,2-oxazole-3-carboxylic acid. its unique ethoxy group and carbohydrazide moiety distinguish it from these compounds, providing it with distinct chemical and biological properties.
List of Similar Compounds
2-ethyl-4,5-dihydro-1,2-oxazole
4,5-dihydro-1,2-oxazole-3-carboxylic acid
4,5-dihydro-1,2-oxazole-3-carbohydrazide
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Properties
IUPAC Name |
5-ethoxy-4,5-dihydro-1,2-oxazole-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O3/c1-2-11-5-3-4(9-12-5)6(10)8-7/h5H,2-3,7H2,1H3,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVUJSVCLCYEAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(=NO1)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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